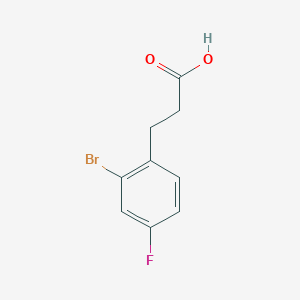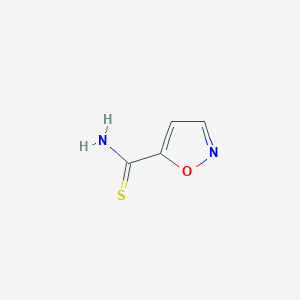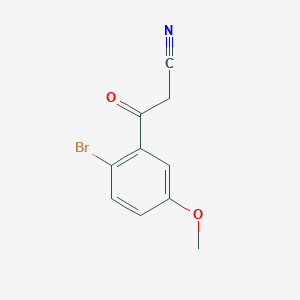
2-Methyl-5-(pyridin-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(pyridin-4-yl)pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to possess a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(pyridin-4-yl)pyrimidine is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes or proteins. For example, it has been suggested that this compound inhibits the replication of viruses by targeting the viral DNA polymerase. Similarly, it has been proposed that 2-Methyl-5-(pyridin-4-yl)pyrimidine inhibits the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-Methyl-5-(pyridin-4-yl)pyrimidine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including DNA polymerase, RNA polymerase, and reverse transcriptase. Additionally, it has been shown to induce the production of reactive oxygen species (ROS) and activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. These effects contribute to the biological activity of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Methyl-5-(pyridin-4-yl)pyrimidine in lab experiments is its broad-spectrum activity against viruses and bacteria. This compound can be used as a starting point for the development of new antiviral and antibacterial agents. Additionally, it has shown promising results in anticancer studies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its derivatives.
Orientations Futures
There are several future directions for the research of 2-Methyl-5-(pyridin-4-yl)pyrimidine. One of the areas of interest is the development of new antiviral agents based on this compound. Additionally, this compound can be modified to enhance its anticancer activity and reduce its toxicity. Another area of future research is the investigation of the mechanism of action of this compound and its derivatives. This will provide insights into the biological activity of this compound and facilitate the development of new therapeutic agents.
Conclusion:
2-Methyl-5-(pyridin-4-yl)pyrimidine is a promising compound with potential therapeutic applications. Its broad-spectrum activity against viruses and bacteria, as well as its anticancer properties, make it a valuable starting point for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and its derivatives and to determine their toxicity profiles.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-(pyridin-4-yl)pyrimidine can be achieved through several methods. One of the most common methods is the reaction of 4-cyanopyridine with 2-amino-5-methylpyridine in the presence of a suitable catalyst. Another method involves the reaction of 4-chloropyridine with 2-amino-5-methylpyridine followed by cyclization. The yield of this compound is generally high, and the purity can be achieved through recrystallization.
Applications De Recherche Scientifique
2-Methyl-5-(pyridin-4-yl)pyrimidine has shown promising results in several scientific research studies. This compound has been found to possess antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. It also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has demonstrated anticancer activity against several cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Numéro CAS |
193885-93-7 |
|---|---|
Nom du produit |
2-Methyl-5-(pyridin-4-yl)pyrimidine |
Formule moléculaire |
C10H9N3 |
Poids moléculaire |
171.2 g/mol |
Nom IUPAC |
2-methyl-5-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C10H9N3/c1-8-12-6-10(7-13-8)9-2-4-11-5-3-9/h2-7H,1H3 |
Clé InChI |
OVSDQXNFPJEJNU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=NC=C2 |
SMILES canonique |
CC1=NC=C(C=N1)C2=CC=NC=C2 |
Synonymes |
Pyrimidine, 2-methyl-5-(4-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















